N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-iodobenzamide
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Overview
Description
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-iodobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a dihydro-benzodioxin ring, and an iodinated benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-iodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the following steps:
Formation of the Dihydro-Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This is achieved through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a suitable Lewis acid catalyst.
Iodination of the Benzamide: The final step involves the iodination of the benzamide moiety using iodine and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
Scientific Research Applications
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-iodobenzamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-bromobenzamide
- N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-chlorobenzamide
- N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-fluorobenzamide
Uniqueness
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-iodobenzamide is unique due to the presence of the iodinated benzamide moiety, which imparts distinct chemical and biological properties. The iodine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H15ClINO4 |
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Molecular Weight |
519.7 g/mol |
IUPAC Name |
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-iodobenzamide |
InChI |
InChI=1S/C22H15ClINO4/c23-17-7-2-1-6-15(17)21(26)16-11-19-20(29-9-8-28-19)12-18(16)25-22(27)13-4-3-5-14(24)10-13/h1-7,10-12H,8-9H2,(H,25,27) |
InChI Key |
LQBMDSIRSRMIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)I)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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